molecular formula C14H14OS2 B11713740 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene CAS No. 35370-99-1

1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene

Cat. No.: B11713740
CAS No.: 35370-99-1
M. Wt: 262.4 g/mol
InChI Key: JRDVJUWGULNZLR-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene is an organic compound characterized by the presence of two methylsulfanyl groups attached to a benzene ring, with one of the benzene rings further connected to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-(methylsulfanyl)phenol: This intermediate can be prepared by the reaction of 4-bromophenol with methylthiolate in the presence of a base such as sodium hydroxide.

    Etherification: The 4-(methylsulfanyl)phenol is then reacted with 1-bromo-4-(methylsulfanyl)benzene in the presence of a suitable base like potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods may vary depending on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene can be compared with other similar compounds, such as:

    1-(Methylsulfanyl)-4-phenoxybenzene: Lacks the additional methylsulfanyl group, which may affect its reactivity and applications.

    4-(Methylsulfanyl)phenol: Contains only one methylsulfanyl group and a hydroxyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its dual methylsulfanyl groups and phenoxy linkage, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

35370-99-1

Molecular Formula

C14H14OS2

Molecular Weight

262.4 g/mol

IUPAC Name

1-methylsulfanyl-4-(4-methylsulfanylphenoxy)benzene

InChI

InChI=1S/C14H14OS2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10H,1-2H3

InChI Key

JRDVJUWGULNZLR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)SC

Origin of Product

United States

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